molecular formula C7H7Si B3168566 p-Tolylsilane CAS No. 931-70-4

p-Tolylsilane

Cat. No.: B3168566
CAS No.: 931-70-4
M. Wt: 119.22 g/mol
InChI Key: DDIXHFKHYMZDFP-UHFFFAOYSA-N
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Description

p-Tolylsilane: is an organic silicon compound with the chemical formula C₇H₁₀Si 4-methylphenylsilane . This compound is characterized by a silicon atom bonded to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position. This compound is a colorless liquid or crystalline solid with a melting point of -6°C and a boiling point of 147-148°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylsilane can be synthesized through various methods, with the most common being the silylation reaction. In this process, p-toluene reacts with a chlorosilane (such as chloromethylsilane) under alkaline conditions to form this compound . Another method involves the Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale silylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of catalysts and specific reaction temperatures to optimize the production .

Chemical Reactions Analysis

Types of Reactions: p-Tolylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Tolylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Tolylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon-hydrogen bond. This bond allows this compound to undergo hydrosilylation reactions with unsaturated organic compounds, leading to the formation of new carbon-silicon bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness of p-Tolylsilane: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-silicon bonds makes it valuable in various applications, from organic synthesis to industrial uses .

Properties

InChI

InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXHFKHYMZDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318880
Record name 1-Methyl-4-silylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-70-4
Record name 1-Methyl-4-silylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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